4-Aminoantipyrine
Overview
Description
4-Aminoantipyrine (also known as Ampyrone) is a metabolite of aminophenazone . It is an aromatic substance with analgesic, antipyretic, and anti-inflammatory properties . The compound is also known by its empirical formula, C11H13N3O, and has a molecular weight of 203.24 .
Synthesis Analysis
4-Aminoantipyrine can be synthesized from various aldehydes/ketones or amines of versatile steric, electronic, and functional nature . For instance, it can be synthesized by reacting 4-aminoantipyrine with hydrazine, ethylenediamine, or benzaldehyde . Another method involves the reaction of 4-aminoantipyrine with various cinnamaldehydes .Molecular Structure Analysis
The molecular structure of 4-Aminoantipyrine has been studied using vibration spectral and DFT studies . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .Chemical Reactions Analysis
4-Aminoantipyrine is widely used as an analytical reagent for the estimation of phenol . It forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It also readily forms metal complexes due to its amino nitrogen, a strong coordination site .Physical And Chemical Properties Analysis
4-Aminoantipyrine is a powder that is soluble in water . It has a melting point of 105-110 °C .Scientific Research Applications
Schiff Base Formation and Metal Complexes
4-Aminoantipyrine is pivotal in the synthesis of Schiff bases, which are formed by the condensation of primary amines with carbonyl groups. These bases are known for their chelating properties and ability to form stable complexes with various metal ions. The metal complexes derived from Schiff bases of 4-Aminoantipyrine have been extensively studied for their unique physical, chemical, and spectral properties . These complexes are significant in medicinal chemistry, environmental science, and material science due to their potential applications in antimicrobial resistance and pollution control .
Antimicrobial Applications
Transition metal complexes of 4-Aminoantipyrine derivatives exhibit promising antibacterial and antifungal properties. The free amine and cyclic ketone functionalities of 4-Aminoantipyrine make it an attractive substrate for forming ligand systems with diverse coordination behavior. These complexes have been explored for their utility as potent antimicrobial agents, contributing to the development of new strategies against microbial resistance .
Analytical Chemistry
In analytical chemistry, 4-Aminoantipyrine is used as a reagent for the spectrophotometric determination of various compounds. It acts as an electrophilic coupling reagent in methods for determining trace amounts of metals like iron(III) in water, industrial effluents, and soil samples . Its role in the colorimetric determination of phenols is also well-documented, making it a valuable tool in environmental monitoring and quality control processes .
Biochemical Research
4-Aminoantipyrine finds extensive use in biochemical research due to its reactivity. It is involved in reactions producing peroxides or phenols and is used for glucose determination in the presence of phenol and peroxidase. Additionally, it stimulates liver microsomes and is utilized in measuring extracellular water, highlighting its role in physiological and pathological studies .
Material Science
The coordination properties of 4-Aminoantipyrine have been modified to yield new ligands with specific and enhanced properties. One such application is in the synthesis of salicylidene-4-aminoantipyrine, which has potential coordination sites for metal ions. These ligands are used in the synthesis of transition metal and lanthanide ligands, contributing to advancements in material science .
Pharmaceutical Industry
In the pharmaceutical industry, 4-Aminoantipyrine derivatives are used to produce compounds with anti-inflammatory, analgesic, anticonvulsant, and cytotoxic activities. The compound’s ability to form various derivatives by reacting with aldehydes/ketones or by condensation with acyl or alkyl halides makes it a versatile substrate for developing new drugs and therapeutic agents .
Safety And Hazards
Future Directions
Research on 4-Aminoantipyrine and its derivatives is ongoing, particularly in the field of pharmaceutical science . Its rich coordination chemistry and potential applications make it an area of great interest. Future research may focus on developing new Schiff base derivatives of 4-Aminoantipyrine and exploring their utility as antibacterial and antifungal agents .
properties
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048860 | |
Record name | Ampyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoantipyrine | |
CAS RN |
83-07-8 | |
Record name | 4-Aminoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoantipyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ampyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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